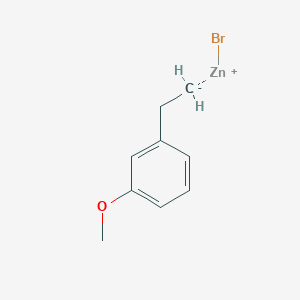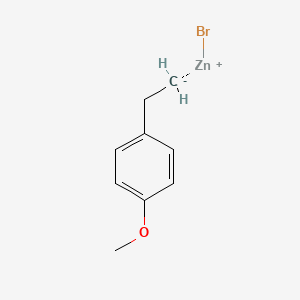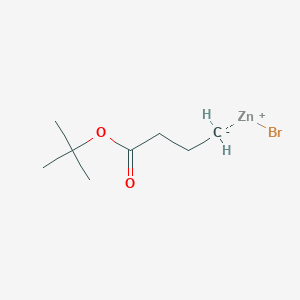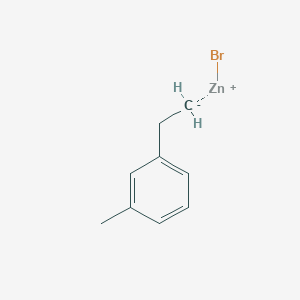
3-Methylphenethylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenethylzinc bromide is an organozinc compound with the molecular formula C9H11BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Métodos De Preparación
3-Methylphenethylzinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
[ \text{3-Methylphenethyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial production methods may involve more scalable processes, but the fundamental reaction principles remain similar. The choice of solvent, temperature, and reaction time can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
3-Methylphenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with other metal halides, facilitating the transfer of the phenethyl group to other metal centers.
Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and various electrophiles like aldehydes, ketones, and halides. The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-Methylphenethylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Material Science: This compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, where precise control over molecular structure is required.
Medicinal Chemistry: Researchers use it to develop new drug candidates by constructing novel molecular frameworks.
Catalysis: It serves as a reagent in catalytic processes, enhancing the efficiency and selectivity of various chemical transformations.
Mecanismo De Acción
The mechanism by which 3-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
3-Methylphenethylzinc bromide can be compared with other organozinc compounds such as phenethylzinc bromide and 4-methylphenethylzinc bromide. While these compounds share similar reactivity patterns, this compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity and selectivity in various chemical reactions.
Similar compounds include:
- Phenethylzinc bromide
- 4-Methylphenethylzinc bromide
- Benzylzinc bromide
These compounds are used in similar applications but may offer different reactivity profiles based on their structural differences.
Propiedades
IUPAC Name |
bromozinc(1+);1-ethyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSWWZGIPDYCA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
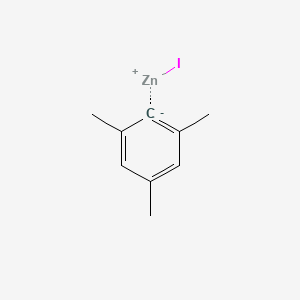
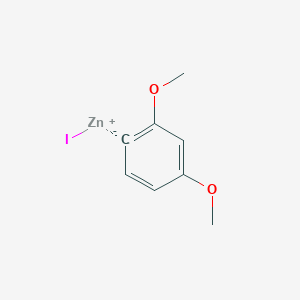
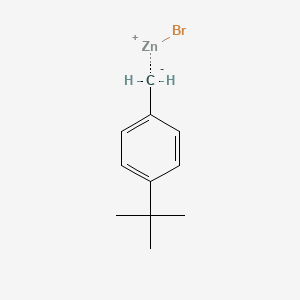

![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
